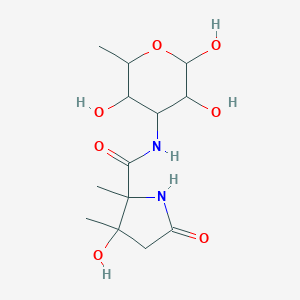
Hdoa-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdoa-glucose, also known as this compound, is a useful research compound. Its molecular formula is C13H22N2O7 and its molecular weight is 318.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Hexosamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medical Applications
Antidiabetic Properties
Hdoa-glucose has shown promising antidiabetic properties through its ability to inhibit key enzymes involved in carbohydrate metabolism. Research indicates that compounds derived from plant sources, including this compound, can effectively inhibit α-glucosidase and α-amylase enzymes, which play crucial roles in the digestion of carbohydrates. Inhibiting these enzymes can help manage postprandial hyperglycemia, a significant concern for diabetic patients .
Case Study: Olive Mill Wastes
A study isolated several compounds from olive mill wastes, including this compound derivatives, and assessed their inhibitory effects on α-glucosidase. The results demonstrated that certain compounds exhibited higher inhibitory activities than the standard drug acarbose, indicating their potential as lead antidiabetic agents .
Food Science Applications
Sweetener Development
this compound can be utilized as a low-calorie sweetener in food products. Its unique structural properties allow it to mimic the sweetness of sucrose while providing fewer calories, making it an attractive alternative for sugar substitutes in the food industry. This application is particularly relevant in formulating products aimed at health-conscious consumers.
Case Study: Sugar Substitutes
Research has demonstrated that this compound can be incorporated into various food products without compromising taste or texture. For instance, its use in beverages and baked goods has been explored to reduce caloric content while maintaining sweetness levels comparable to traditional sugars.
Bioengineering Applications
Biodegradable Polymers
this compound is being investigated for its role in developing biodegradable polymers. These polymers can be synthesized from glucose derivatives and have applications in packaging materials that are environmentally friendly. The incorporation of this compound into polymer matrices enhances their mechanical properties while ensuring biodegradability.
Case Study: Biopolymer Development
A study explored the synthesis of biopolymers using this compound as a monomer. The resulting materials exhibited favorable mechanical properties and biodegradability, making them suitable for packaging applications aimed at reducing plastic waste.
Energy Applications
Biofuel Production
The conversion of this compound into biofuels represents another significant application area. Research indicates that glucose derivatives can be fermented to produce ethanol and other biofuels, contributing to sustainable energy solutions.
Case Study: Ethanol Production
In a study focusing on biomass conversion technologies, this compound was identified as a viable substrate for ethanol production through fermentation processes. The efficiency of converting this compound into bioethanol was comparable to that of conventional feedstocks, highlighting its potential in renewable energy production .
Eigenschaften
CAS-Nummer |
112131-72-3 |
|---|---|
Molekularformel |
C13H22N2O7 |
Molekulargewicht |
318.32 g/mol |
IUPAC-Name |
3-hydroxy-2,3-dimethyl-5-oxo-N-(2,3,5-trihydroxy-6-methyloxan-4-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H22N2O7/c1-5-8(17)7(9(18)10(19)22-5)14-11(20)13(3)12(2,21)4-6(16)15-13/h5,7-10,17-19,21H,4H2,1-3H3,(H,14,20)(H,15,16) |
InChI-Schlüssel |
MBNJHUIBVKDRHU-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)O)O)NC(=O)C2(C(CC(=O)N2)(C)O)C)O |
Kanonische SMILES |
CC1C(C(C(C(O1)O)O)NC(=O)C2(C(CC(=O)N2)(C)O)C)O |
Synonyme |
3-(3-hydroxy-2,3-dimethyl-5-oxoprolyl)amino-3-6-dideoxyglucose HDOA-glucose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















